molecular formula C11H17N3O2 B14488926 8-Ethyl-2'H,5'H-spiro[8-azabicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione CAS No. 64192-76-3

8-Ethyl-2'H,5'H-spiro[8-azabicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione

Cat. No.: B14488926
CAS No.: 64192-76-3
M. Wt: 223.27 g/mol
InChI Key: DZAIOOLNSUUMQP-UHFFFAOYSA-N
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Description

8-Ethyl-2’H,5’H-spiro[8-azabicyclo[3.2.1]octane-3,4’-imidazolidine]-2’,5’-dione is a complex organic compound that belongs to the family of tropane alkaloids. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications .

Chemical Reactions Analysis

8-Ethyl-2’H,5’H-spiro[8-azabicyclo[3.2.1]octane-3,4’-imidazolidine]-2’,5’-dione undergoes several types of chemical reactions, including:

Scientific Research Applications

8-Ethyl-2’H,5’H-spiro[8-azabicyclo[3.2.1]octane-3,4’-imidazolidine]-2’,5’-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-Ethyl-2’H,5’H-spiro[8-azabicyclo[3.2.1]octane-3,4’-imidazolidine]-2’,5’-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they are believed to be related to its tropane alkaloid core .

Comparison with Similar Compounds

8-Ethyl-2’H,5’H-spiro[8-azabicyclo[3.2.1]octane-3,4’-imidazolidine]-2’,5’-dione can be compared with other similar compounds, such as:

The uniqueness of 8-Ethyl-2’H,5’H-spiro[8-azabicyclo[3.2.1]octane-3,4’-imidazolidine]-2’,5’-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

64192-76-3

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

8-ethylspiro[8-azabicyclo[3.2.1]octane-3,5'-imidazolidine]-2',4'-dione

InChI

InChI=1S/C11H17N3O2/c1-2-14-7-3-4-8(14)6-11(5-7)9(15)12-10(16)13-11/h7-8H,2-6H2,1H3,(H2,12,13,15,16)

InChI Key

DZAIOOLNSUUMQP-UHFFFAOYSA-N

Canonical SMILES

CCN1C2CCC1CC3(C2)C(=O)NC(=O)N3

Origin of Product

United States

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